3-(2-Fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.139. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activities
Research has shown that certain oxadiazoles, including derivatives of 2-fluorophenyl-oxadiazoles, exhibit significant insecticidal activities. For instance, Shi et al. (2000) synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles and found these compounds to have notable insecticidal activities against armyworms (Shi, Qian, Song, Zhang, & Li, 2000).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have been studied for their antimicrobial and antifungal properties. Karthikeyan et al. (2008) synthesized a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles and demonstrated that some of these compounds exhibited very good antimicrobial activity (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).
Anticonvulsant Activity
Certain 2-fluorophenoxy phenyl-1,3,4-oxadiazoles have been synthesized and tested for their anticonvulsant activities. Almasirad et al. (2004) found that these compounds, particularly compound 3, showed considerable anticonvulsant activity, suggesting potential applications in treating convulsive disorders (Almasirad, Tabatabai, Faizi, Kebriaeezadeh, Mehrabi, Dalvandi, & Shafiee, 2004).
Materials Science Applications
Oxadiazoles, including fluorinated derivatives, have found applications in materials science. Cooper et al. (2022) explored the use of carbazole-substituted oxadiazoles, such as 2-methyl-5-phenyl-1,3,4-oxadiazoles, in the context of organic light-emitting diodes (OLEDs), demonstrating their potential in optoelectronics (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Synthesis and Characterization
Research also focuses on the synthesis and structural characterization of oxadiazole derivatives. Studies such as those by Dhonnar et al. (2021) provide insights into the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of these compounds, contributing to the understanding of their chemical properties and potential applications (Dhonnar, Sadgir, Adole, & Jagdale, 2021).
Mechanism of Action
While the mechanism of action for “3-(2-Fluorophenyl)-1,2,4-oxadiazole” is not available, a related compound, Ataluren, is thought to make ribosomes less sensitive to premature stop codons (an effect referred to as “read-through”) by promoting insertion of certain near-cognate tRNA at the site of nonsense codons .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBRZWKBUBMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.